2-Pentylpyrimidine
Description
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-pentylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-2-3-4-6-9-10-7-5-8-11-9/h5,7-8H,2-4,6H2,1H3 |
InChI Key |
NIQYHKFKPNBQPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentylpyrimidine typically involves the reaction of pentylamine with a suitable pyrimidine precursor. One common method is the cyclization of pentylamine with a β-diketone or β-ketoester in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and subsequent purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Pentylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including 2-pentylpyrimidine, as anticancer agents. For instance, derivatives of 2-phenylpyrimidine have shown promising results in inhibiting tumor cell proliferation and telomerase activity, which is crucial for cancer cell immortality. A study demonstrated that certain derivatives could effectively inhibit telomerase reverse transcriptase (TERT), leading to reduced cancer cell growth in vitro .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves molecular docking studies that reveal interactions with specific protein targets. For example, the binding of this compound derivatives to TERT was characterized by hydrogen bonding and hydrophobic interactions, suggesting a robust mechanism for their anticancer activity .
Case Study: B-cell Leukemia Inhibition
A notable case study involved the synthesis of a series of 2-phenylpyrimidine derivatives that demonstrated superior activity against B-cell leukemia lines compared to established treatments like ibrutinib. Compound 11g was particularly effective, inducing cell cycle arrest and apoptosis in cancer cells .
Agrochemical Applications
Fungicidal Properties
The antifungal activity of pyrimidine compounds has been explored extensively. A specific derivative, identified as compound A9, exhibited moderate antifungal activity against Candida albicans. Molecular docking studies indicated that its binding to the CYP51 enzyme was a critical factor in its efficacy .
| Compound | Activity | Target Pathogen | IC50 (µM) |
|---|---|---|---|
| A9 | Moderate | Candida albicans | Not specified |
| C6 | Strong | Candida albicans | 4x more than FLC |
Material Science
Photophysical Properties
In material science, this compound derivatives have been investigated for their photophysical properties. Cyclometallated platinum complexes derived from pyrimidine have shown enhanced emission properties, making them suitable for applications in light-emitting devices . These materials can be utilized in organic light-emitting diodes (OLEDs) due to their favorable optical characteristics.
Summary of Findings
The applications of this compound span various fields, emphasizing its versatility as a chemical compound. The following table summarizes key findings related to its applications:
| Field | Application | Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Effective against tumor cells; inhibits TERT |
| Agrochemicals | Antifungal properties | Moderate activity against Candida albicans |
| Material Science | Photophysical properties | Enhanced emission in platinum complexes |
Mechanism of Action
The mechanism of action of 2-Pentylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hexylpyrimidine: Similar structure with a hexyl group instead of a pentyl group.
2-Butylpyrimidine: Contains a butyl group at the second position.
2-Phenylpyrimidine: Substituted with a phenyl group at the second position.
Uniqueness
2-Pentylpyrimidine is unique due to the specific length of its alkyl chain, which can influence its chemical reactivity and biological activity. The pentyl group provides a balance between hydrophobicity and steric effects, making it distinct from other alkyl-substituted pyrimidines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
